Hexahydro-furo[2,3-b]furan-3-ol can be derived from various natural and synthetic sources. It is classified under the category of heterocyclic compounds due to the presence of oxygen in its furan ring. The compound is also categorized as an alcohol because of its hydroxyl (-OH) functional group.
The synthesis of hexahydro-furo[2,3-b]furan-3-ol has been achieved through several methodologies, including stereoselective approaches and one-pot reactions. Notable methods include:
The synthesis often involves starting materials such as dihydrofuran or furoic acids, which undergo transformations including alkylation and reduction processes. For example, one reported synthesis involves the use of Wittig reactions with phosphonium salts derived from 3-methoxycarbonyl-2-furanylmethylphosphonium salt .
Hexahydro-furo[2,3-b]furan-3-ol possesses a bicyclic structure characterized by a fused furan ring system. Its molecular formula is , and it features a hydroxyl group at the 3-position of the furan ring.
The compound's structural data can be represented as follows:
Property | Value |
---|---|
Molecular Weight | 140.18 g/mol |
Density | Not extensively documented |
Melting Point | Not extensively documented |
Solubility | Soluble in organic solvents |
Hexahydro-furo[2,3-b]furan-3-ol participates in various chemical reactions typical of alcohols and cyclic ethers. Key reactions include:
The reactions are often facilitated by catalysts or specific reaction conditions (e.g., temperature, solvent choice) to enhance yield and selectivity.
Hexahydro-furo[2,3-b]furan-3-ol exhibits its biological effects primarily through interactions with specific enzymes or receptors involved in viral replication processes, particularly HIV protease. The mechanism typically involves:
Research indicates that derivatives of this compound have shown promising results in preclinical studies as potential antiviral agents against HIV .
Hexahydro-furo[2,3-b]furan-3-ol is characterized by:
Key chemical properties include:
Relevant data on solubility indicates that it is soluble in common organic solvents like ethanol and dichloromethane but less soluble in water.
Hexahydro-furo[2,3-b]furan-3-ol serves as a vital intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting viral infections such as HIV. Its derivatives are being explored for their potential as:
The compound systematically named (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol represents a stereochemically defined bicyclic furan alcohol. Its IUPAC name reflects the fusion pattern of the furan rings and the precise location of the hydroxyl substituent at position 3. The parent structure, hexahydrofuro[2,3-b]furan, indicates complete saturation of both five-membered rings (eliminating any double bonds) and the [2,3-b] fusion denotes ring attachment between atom 2 of the first furan and atom 3 of the second furan ring [1] [9].
This compound is extensively documented under numerous synonyms across chemical databases and patent literature, including:
Table 1: Key Identifiers and Physical Properties of (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol
Property | Value | Source/Reference |
---|---|---|
CAS Registry Number | 156928-09-5 | [3] [7] |
Molecular Formula | C₆H₁₀O₃ | [1] [9] |
Molecular Weight | 130.14 g/mol | [7] |
Boiling Point | 251.5 ± 20.0 °C (Predicted) | [7] |
Density | 1.275 g/cm³ | [7] |
Vapor Pressure | 0.19 Pa at 25°C | [7] |
Optical Rotation | [α]²⁵D = -13.2° (c=1, MeOH) | |
LogP | 1.055 (at pH 5) | [7] |
pKa | 14.07 ± 0.20 (Predicted) | [7] |
The core structure features a furo[2,3-b]furan system, comprising two fused tetrahydrofuran rings sharing a common C3a-C6a bond. This results in a rigid, [3.3.0]-bicyclic octane scaffold with a cis-junction at the ring fusion (C3a and C6a). The fusion is characterized as [2,3-b], signifying that bond "b" (the second fusion bond) connects atom 3 of the first ring (furo) to atom 2 of the adjacent furan ring. This topology creates two distinct oxygen bridges (O1-C2-C3a-C6a-O4 and O4-C5-C6-C6a-C3a-O1) [2] [5].
The primary functional group is a tertiary hydroxyl group at C3, attached to a chiral center within the bicyclic framework. This alcohol is pivotal for the compound’s reactivity and its role as a synthetic building block. The saturated nature of the rings (hexahydro) imparts significant conformational stability compared to unsaturated furans. The oxygen atoms at positions O1 and O4 act as ether linkages, contributing to the molecule’s polarity and hydrogen-bonding capability [5] .
Key spectroscopic signatures confirming the structure include:
Table 2: Characteristic NMR Assignments of (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol
Chemical Shift (δ, ppm) | Multiplicity | Proton Assignment | Carbon Assignment (DEPT) |
---|---|---|---|
5.70 | d (J=5.2 Hz) | H-C3a or H-C6a | 109.93 (CH) |
4.45 | m | H-C3 | 73.50 (CH) |
3.87–4.02 | abx system | H₂C-O (multiple) | 70.31 (CH₂), 71.26 (CH₂) |
3.64 | dd (J=9.2, 7.0) | H-C6a or H-C3a | 46.97 (CH) |
2.87 | m | H-C axial | - |
2.31, 1.88 | m | H₂C ring | 25.27 (CH₂) |
Synthesis routes exploit the formation of the bicyclic acetal. A prominent method involves the acid-catalyzed cyclization of a triol intermediate generated from monopotassium isocitrate. Reduction of an isocitrate-derived tertiary amide with lithium aluminum hydride (LiAlH₄) yields a transient aminal-triol, which undergoes stereoselective cyclization under acidic conditions to form the bicyclic acetal system in 55% overall yield [4]. Alternative routes utilize enzymatic resolution or asymmetric dihydroxylation of dihydrofuran precursors [2] [5].
The molecule possesses three contiguous chiral centers (C3, C3a, C6a), resulting in eight possible stereoisomers. The pharmacologically relevant isomer is specified by the (3R,3aS,6aR) descriptor, indicating:
This configuration dictates a cis-fusion at the ring junction (C3a-C6a) and positions the C3 hydroxyl group equatorially relative to the fused ring system. The enantiomer, designated (3S,3aR,6aS)-hexahydrofuro[2,3-b]furan-3-ol, possesses the mirror-image spatial arrangement. Diastereomers (e.g., 3R,3aR,6aS or 3S,3aS,6aR) exhibit different relative configurations at one or more chiral centers [5].
The stereochemistry is absolutely critical for biological function. The (3R,3aS,6aR) isomer serves as the essential side chain in darunavir, a potent HIV-1 protease inhibitor. Its precise three-dimensional structure allows optimal hydrogen bonding within the protease active site, significantly enhancing binding affinity and antiviral activity compared to other stereoisomers or the racemate [4] .
Synthesis strategies emphasize stereoselectivity:
Table 3: Characteristics of Key Stereoisomers
Isomer | Ring Fusion Geometry | C3 Configuration | Relevance/Application |
---|---|---|---|
(3R,3aS,6aR) | cis-Fused | R | Bioactive isomer; Darunavir side chain [4] |
(3S,3aR,6aS) | cis-Fused | S | Enantiomer; Typically inactive pharmacologically |
(3R,3aR,6aS) | trans-Fused | R | Diastereomer; Different ring puckering |
(3S,3aS,6aR) | trans-Fused | S | Diastereomer; Different ring puckering |
Analytical differentiation relies heavily on chiral chromatography and optical rotation measurements. The (3R,3aS,6aR) enantiomer exhibits a specific rotation of [α]²⁵D = -13.2° (c=1g/100mL, methanol), distinct from other stereoisomers . Diastereomers can be resolved via standard GC or HPLC; for example, the (3R,3aS,6aR) isomer elutes at 3.20 min vs. 3.09 min for a key diastereomer under specific GC conditions .
CAS No.: 15245-44-0
CAS No.: 1449768-46-0
CAS No.: 576-42-1
CAS No.:
CAS No.: 12007-33-9